molecular formula C19H22BrN3O3 B14172892 5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide CAS No. 761418-32-0

5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

Cat. No.: B14172892
CAS No.: 761418-32-0
M. Wt: 420.3 g/mol
InChI Key: LSSLLFZLBABFKO-UHFFFAOYSA-N
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Description

5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide.

Preparation Methods

The synthesis of 5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It is known to interact with mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes such as proliferation, differentiation, and apoptosis. The compound’s binding to MAPK10 can modulate these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide can be compared with other similar compounds such as:

Properties

CAS No.

761418-32-0

Molecular Formula

C19H22BrN3O3

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H22BrN3O3/c1-13(2)19(25)23-11-9-22(10-12-23)15-6-4-3-5-14(15)21-18(24)16-7-8-17(20)26-16/h3-8,13H,9-12H2,1-2H3,(H,21,24)

InChI Key

LSSLLFZLBABFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

solubility

52.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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